
Benzyl(tris(3-methylphenyl))phosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(tris(3-methylphenyl))phosphorane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group and three 3-methylphenyl groups. This compound is notable for its applications in organic synthesis and catalysis due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl(tris(3-methylphenyl))phosphorane can be synthesized through the reaction of benzyl chloride with tris(3-methylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
C6H5CH2Cl+P(C6H4CH3)3→C6H5CH2P(C6H4CH3)3
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(tris(3-methylphenyl))phosphorane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Benzyl(tris(3-methylphenyl))phosphine oxide.
Reduction: Tris(3-methylphenyl)phosphine.
Substitution: Various substituted phosphoranes depending on the substituent introduced.
Applications De Recherche Scientifique
Benzyl(tris(3-methylphenyl))phosphorane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of phosphorus-based therapeutics.
Industry: Utilized in the synthesis of fine chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Benzyl(tris(3-methylphenyl))phosphorane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The phosphorus atom acts as a nucleophile, forming bonds with electrophilic metal centers and facilitating various catalytic cycles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(3-methylphenyl)phosphine: Lacks the benzyl group, making it less sterically hindered.
Benzyl(diphenyl)phosphine: Contains two phenyl groups instead of three 3-methylphenyl groups, affecting its electronic and steric properties.
Uniqueness
Benzyl(tris(3-methylphenyl))phosphorane is unique due to the combination of the benzyl group and three 3-methylphenyl groups, which provide a balance of steric hindrance and electronic properties. This makes it particularly effective as a ligand in catalysis, offering both stability and reactivity.
Propriétés
Numéro CAS |
69743-37-9 |
|---|---|
Formule moléculaire |
C28H28P+ |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
benzyl-tris(3-methylphenyl)phosphanium |
InChI |
InChI=1S/C28H28P/c1-22-10-7-15-26(18-22)29(21-25-13-5-4-6-14-25,27-16-8-11-23(2)19-27)28-17-9-12-24(3)20-28/h4-20H,21H2,1-3H3/q+1 |
Clé InChI |
RNLIPFURNZYJKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)[P+](CC2=CC=CC=C2)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



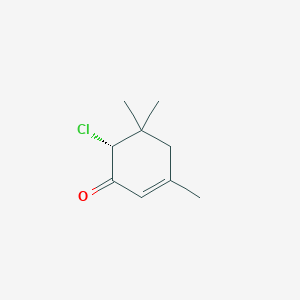

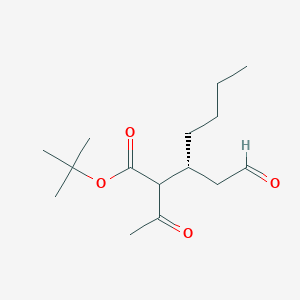
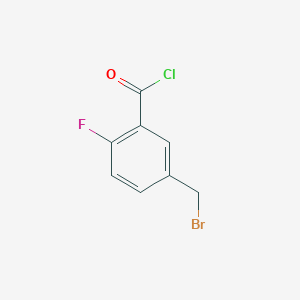
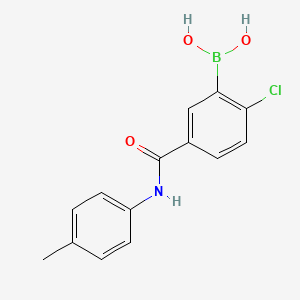


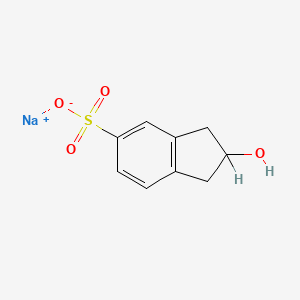
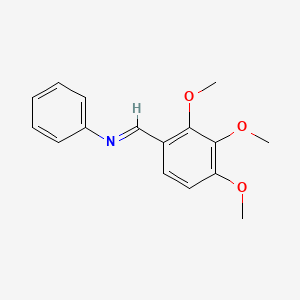
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)

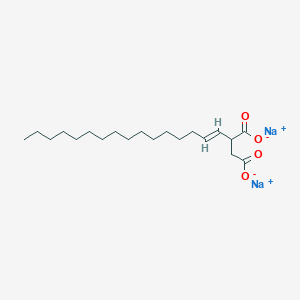
![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
